molecular formula C10H9BrO5 B6617474 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid CAS No. 1511583-67-7

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid

Cat. No. B6617474
CAS RN: 1511583-67-7
M. Wt: 289.08 g/mol
InChI Key: XRAFCFNYOMKZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid (BDOAA) is an organic compound of interest to the scientific community due to its potential applications in various fields. BDOAA is a phenyl bromoacetate that can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This compound has been studied for its ability to induce apoptosis in cancer cells, its ability to inhibit the growth of bacteria, and its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is not fully understood. However, it is thought that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is thought to inhibit the growth of bacteria by disrupting the bacterial cell wall and inhibiting the synthesis of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid have not been fully elucidated. However, studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid for laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be used to synthesize a variety of compounds with potential therapeutic applications. The main limitation of using 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid for laboratory experiments is its low solubility in water.

Future Directions

For the study of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for synthesizing 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid, as well as to explore its potential toxicity. Finally, further research should be conducted to explore the potential therapeutic applications of compounds synthesized from 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid.

Synthesis Methods

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This reaction proceeds through the formation of a Michael adduct, followed by a nucleophilic addition of ethyl acetoacetate to the Michael adduct. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid.

Scientific Research Applications

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been studied for its potential applications in various fields. In particular, it has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been studied for its ability to inhibit the growth of bacteria. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can inhibit the growth of several Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has also been studied for its potential applications in drug development. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be used to synthesize a variety of compounds that have potential therapeutic applications.

properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFCFNYOMKZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C(=O)O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid

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